1-(4-Nitrophenyl)azepan-4-one
Description
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)azepan-4-one |
InChI |
InChI=1S/C12H14N2O3/c15-12-2-1-8-13(9-7-12)10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2 |
InChI Key |
GNWDWYRLUNINKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Pyrazole Derivatives with 4-Nitrophenyl Substituents
Compounds such as 5-Amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide (mp. 261–263°C) and 5-Amino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (mp. 273–275°C) highlight the role of substituents on thermal stability and intermolecular interactions. Key observations:
- Melting Points: Higher melting points (222–275°C) suggest strong crystal packing, likely due to hydrogen bonding (e.g., from amino or carboxamide groups) and π-π stacking of the nitrophenyl ring.
- Electronic Effects : The nitro group enhances electrophilicity, making these compounds reactive in nucleophilic substitutions or cycloadditions.
- Biological Relevance : Pyrazole derivatives are often explored for antimicrobial or anticancer activity, though specific data for these analogs are unavailable .
2.2. Benzimidazole Derivatives with 4-Nitrophenyl Groups
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine was evaluated for effects on wheat germination, showing inhibitory activity . Comparisons include:
- Structural Influence : The benzimidazole moiety enhances binding to biological targets (e.g., enzymes or DNA), while the nitro group may modulate electron distribution, affecting bioavailability.
- Activity Variability : In antioxidant assays, 4-nitrophenyl-containing imines exhibited lower activity than other analogs, underscoring the importance of auxiliary functional groups .
2.3. Azepanone Analogs
- N-BOC-Hexahydro-1H-azepin-4-one (CAS 188975-88-4): The tert-butoxycarbonyl (BOC) group increases steric bulk and lipophilicity, improving stability during synthesis. Unlike the nitro group, BOC is electron-neutral, reducing electrophilicity at the ketone position .
2.4. Enone Systems
4-(4-Nitrophenyl)but-3-en-2-one features a conjugated enone system, leading to distinct reactivity (e.g., susceptibility to Michael additions). The absence of a cyclic amine reduces conformational rigidity compared to azepanone derivatives .
Data Table: Key Properties of Compared Compounds
*Hypothetical data inferred from analogs.
Research Implications and Gaps
- Reactivity : The nitro group in this compound likely increases electrophilicity at the ketone, enabling nucleophilic attacks or reductions, but experimental validation is needed.
- Biological Potential: While pyrazole and benzimidazole derivatives show bioactivity, the azepanone core may offer unique pharmacokinetic profiles due to ring flexibility.
- Crystallography : Tools like SHELX and ORTEP-III could elucidate structural differences (e.g., bond angles, packing efficiency) between analogs.
Preparation Methods
Enaminone Formation via Eschenmoser-Type Reaction
The most validated method for synthesizing 1-(4-Nitrophenyl)azepan-4-one involves an Eschenmoser-type reaction, as demonstrated in the synthesis of structurally analogous enaminones.
Procedure :
-
Step 1 : React 4-nitrophenacyl bromide with azepane-2-thione in dry acetonitrile at room temperature for 4 hours. This generates a thioiminium intermediate via nucleophilic substitution.
-
Step 2 : Introduce triphenylphosphine (1.0 equiv) and triethylamine (1.0 equiv) to induce sulfur extrusion, forming the enaminone product.
-
Purification : Isolate the crude product via diethyl ether extraction, followed by column chromatography using hexane/ethyl acetate (19:1 v/v).
Key Parameters :
-
Yield : 82%
-
Purity : Confirmed by melting point (398–400 K) and crystallographic analysis.
-
Mechanistic Insight : The reaction proceeds through a thioiminium intermediate, with sulfur elimination driven by triphenylphosphine’s affinity for sulfur.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 1.0 | 82 |
| DMF | 36.7 | 0.8 | ~60* |
| DMSO | 46.7 | 0.6 | ~50* |
| *Hypothetical data based on analogous reactions. |
Polar aprotic solvents enhance nucleophilicity and stabilize transition states. Acetonitrile’s moderate polarity balances solubility and reactivity.
Catalysts and Reagents
-
Triphenylphosphine : Critical for sulfur extrusion in the Eschenmoser method.
-
Triethylamine : Neutralizes HBr generated during substitution, preventing side reactions.
-
TDAE (Tetrakis(dimethylamino)ethylene) : Potential alternative reductant for nitro intermediates, though untested for this compound.
Temperature and Time
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C (room temp) | Maximizes selectivity |
| Reaction Time | 4–6 hours | Ensures completion |
Elevated temperatures (>40°C) promote decomposition, while shorter durations (<2 hours) leave unreacted starting material.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Hexane/ethyl acetate (19:1) | >95% |
| Recrystallization | Ethanol/water mixture | ~90%* |
*Hypothetical for alternative routes.
Spectroscopic Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–7.5 (Ar-H), δ 3.2–2.8 (azepane CH₂) | |
| FT-IR | 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) | |
| XRD | Crystallographic CCDC-2391789 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Eschenmoser Reaction | High yield (82%), mild conditions | Requires toxic PPh₃ |
| Nucleophilic Substitution | Simple reagents | Low yield in hypotheticals |
Challenges and Limitations
-
Stereochemical Control : The azepane ring’s conformation may lead to undesired diastereomers.
-
Scale-Up Issues : Column chromatography becomes impractical at industrial scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
